molecular formula C12H17NO2 B13547523 4-Amino-4-(2,5-dimethylphenyl)butanoic acid

4-Amino-4-(2,5-dimethylphenyl)butanoic acid

Cat. No.: B13547523
M. Wt: 207.27 g/mol
InChI Key: DUBNFKSFUJFLSM-UHFFFAOYSA-N
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Description

4-Amino-4-(2,5-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(2,5-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzylamine with a suitable butanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-4-(2,5-dimethylphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may interact with hydrophobic regions of proteins or enzymes, affecting their activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4-(2,5-dimethylphenyl)butanoic acid is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-4-(2,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)

InChI Key

DUBNFKSFUJFLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CCC(=O)O)N

Origin of Product

United States

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